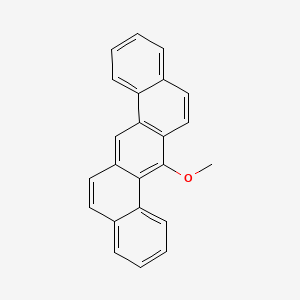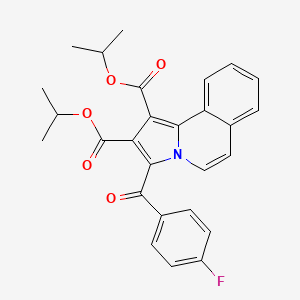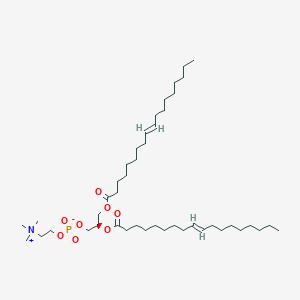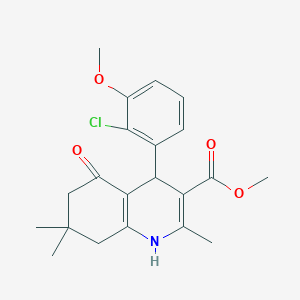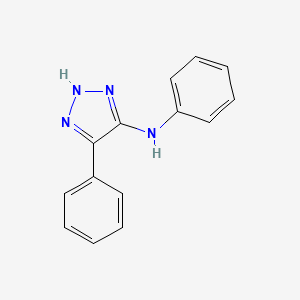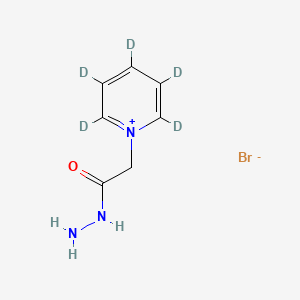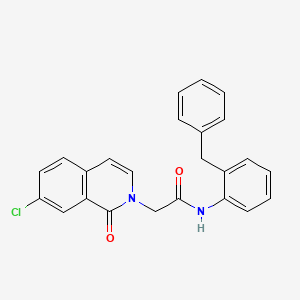
4,6-O-Benzylidene-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-O-Benzylidene-D-glucopyranose is a carbohydrate derivative that features a benzylidene acetal protecting group at the 4 and 6 positions of the D-glucopyranose ring. This compound is widely used in organic synthesis, particularly in the field of carbohydrate chemistry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-D-glucopyranose typically involves the reaction of D-glucose with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a benzylidene acetal, which protects the hydroxyl groups at the 4 and 6 positions of the glucose molecule. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of 4,6-O-Benzylidene-D-glucopyranose follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to achieve high purity levels
Chemical Reactions Analysis
4,6-O-Benzylidene-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles
Major Products:
Oxidation products: Carboxylic acids, aldehydes
Reduction products: Alcohols
Substitution products: Various functionalized derivatives
Scientific Research Applications
4,6-O-Benzylidene-D-glucopyranose has numerous applications in scientific research:
Chemistry: Used as a protecting group in carbohydrate synthesis, facilitating the selective modification of other hydroxyl groups.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4,6-O-Benzylidene-D-glucopyranose involves the formation of a stable benzylidene acetal, which protects the hydroxyl groups at the 4 and 6 positions of the glucose molecule. This protection allows for selective reactions at other positions on the glucose ring. The molecular targets and pathways involved include:
Hydroxyl groups: Protection and selective deprotection
Reaction intermediates: Formation of stable intermediates for further functionalization
Comparison with Similar Compounds
4,6-O-Benzylidene-D-glucopyranose can be compared with other similar compounds such as:
- 4,6-O-Butylidene-D-glucopyranose
- 4,6-O-Ethylidene-D-glucopyranose
- 4,6-O-Methylidene-D-glucopyranose
Uniqueness:
- Stability: The benzylidene group provides greater stability compared to other protecting groups.
- Reactivity: Offers selective reactivity, making it a valuable tool in synthetic organic chemistry.
These similar compounds also serve as protecting groups but differ in their stability and reactivity profiles, making 4,6-O-Benzylidene-D-glucopyranose a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C13H16O6 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(2R,4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |
InChI |
InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13-/m1/s1 |
InChI Key |
FOLRUCXBTYDAQK-FJRULOAQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O[C@@H](O1)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


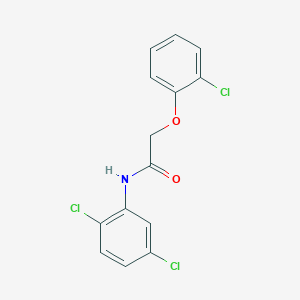
![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)
